4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

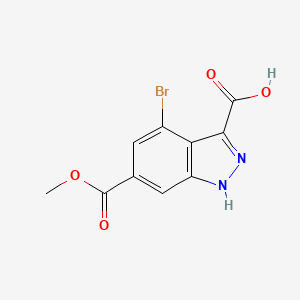

4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4th position, a methylcarboxylate group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-amino-5-bromo-2-methylbenzoate.

Cyclization: The intermediate undergoes cyclization in the presence of acetic acid and potassium nitrite to form the indazole ring.

Final Product: The final product, this compound, is obtained after purification and recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom at the 4th position can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions.

Major Products:

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the carboxylic acid group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid. For instance:

- Mechanism of Action : Compounds similar to 4-Bromo-6-methylcarboxylate have been shown to induce apoptosis in cancer cells by modulating key pathways such as the Bcl2 family proteins and the p53/MDM2 pathway. These compounds demonstrated selective cytotoxicity against cancer cell lines like K562, with low cytotoxicity towards normal cells .

- IC50 Values : The efficacy of these compounds is often quantified using IC50 values. For example, related indazole compounds have exhibited IC50 values as low as 5.15 µM against K562 cells, indicating potent activity .

Selectivity and Safety Profiles

The selectivity of these compounds for cancer cells over normal cells is a critical factor in their development as therapeutic agents. Studies report that certain derivatives maintain a favorable selectivity index (SI), which is essential for reducing side effects associated with traditional chemotherapeutics .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of indazole derivatives:

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-6-methylcarboxylate | 5.15 | Induces apoptosis via Bcl2 pathway | |

| Related Indazole Derivative | 33.20 | Selective for cancer cells (HEK-293) |

These findings underscore the importance of structural modifications in enhancing the pharmacological profiles of indazole-based compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The indazole ring system can bind to various receptors and enzymes, modulating their activity. The bromine atom and carboxylic acid group enhance the compound’s binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar structural features but with a cyclopentyl group instead of a methylcarboxylate group.

Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group, used as a plant hormone.

Uniqueness: 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.

Biologische Aktivität

4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound exhibits a unique substitution pattern, featuring a bromine atom at the 4th position, a methylcarboxylate group at the 6th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities, particularly in medicinal chemistry, where they serve as potential drug candidates with various therapeutic properties.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : The compound exhibits the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Binding : The indazole ring system can bind to various receptors and enzymes, modulating their activity.

- Chemical Modifications : The presence of both bromine and carboxylic acid groups enhances the compound's binding affinity and specificity towards these targets.

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting potent anticancer properties.

-

Anti-inflammatory Mechanism :

- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Efficacy :

- In vitro assays showed that the compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Tables

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at the C4 position undergoes substitution reactions under specific conditions. For example:

-

Reaction with amines : In DMF with K₂CO₃ as a base, bromine can be replaced by nucleophiles like alkylamines, yielding N-substituted indazole derivatives .

-

Halogen exchange : Bromine may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, though direct evidence requires optimization of aryl boronic acid partners.

Key parameters for substitution :

| Condition | Solvent | Temperature | Yield Range |

|---|---|---|---|

| K₂CO₃ (2.5 equiv) | DMF | 0–25°C | 60–85% |

| Pd(PPh₃)₄ catalyst | THF/H₂O | 80°C | Not reported |

Ester Hydrolysis and Transesterification

The methyl carboxylate group (6-position) is susceptible to hydrolysis:

-

Acidic hydrolysis : HCl (3M) in methanol converts the ester to a carboxylic acid, though this may compete with decarboxylation at elevated temperatures .

-

Basic hydrolysis : NaOH (6M) in methanol achieves full conversion to 6-carboxy-indazole derivatives within 1–2 hours at room temperature .

Comparative hydrolysis rates :

| Condition | Time (h) | Product | Yield |

|---|---|---|---|

| 3M HCl/MeOH | 18 | 6-carboxylic acid | 73% |

| 6M NaOH/MeOH | 1.5 | 6-carboxylic acid | >95% |

Amide Coupling via Carboxylic Acid

The C3-carboxylic acid participates in peptide coupling reactions:

-

TBTU-mediated coupling : Using TBTU (1.5 equiv) and TEA (3 equiv) in acetonitrile, the acid forms amides with amino esters (e.g., L-tert-leucine methyl ester) .

-

Yield optimization : Purification via silica gel chromatography (DCM/MeOH 95:5) achieves 73% isolated yield for fluorobutyl-indazole-tert-leucine conjugates .

Representative coupling reaction :

| Reagent | Role | Equiv | Outcome |

|---|---|---|---|

| TBTU | Activator | 1.5 | Amide bond formation |

| TEA | Base | 3.0 | Neutralizes HCl byproduct |

Alkylation at the Indazole Nitrogen

The N1-position undergoes alkylation under strong basic conditions:

-

NaH-mediated alkylation : Treatment with NaH (60%) and bromoalkanes (e.g., 1-bromo-4-fluorobutane) in DMF at 0°C achieves N-alkylation with 94% yield .

-

Side reactions : Competing O-alkylation is minimized at low temperatures (<5°C) .

Alkylation conditions :

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-Bromo-4-fluorobutane | NaH (3eq) | DMF | 0°C | 94% |

Decarboxylation Under Thermal Stress

The C3-carboxylic acid group undergoes decarboxylation at elevated temperatures (>150°C), producing CO₂ and yielding 4-bromo-6-methylcarboxylate-1H-indazole. This reaction is typically undesired in synthetic workflows but may be exploited for structural simplification.

Cyclization and Heterocycle Formation

Under acidic nitrosation conditions (e.g., NaNO₂/AcOH), the indazole core can participate in ring-expansion reactions, though this is more characteristic of precursor indoles . Direct evidence for cyclization of the title compound requires further study.

Eigenschaften

IUPAC Name |

4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUISENCXNGOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646118 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-33-2 | |

| Record name | 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.